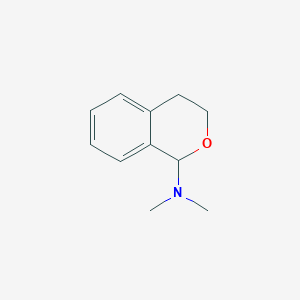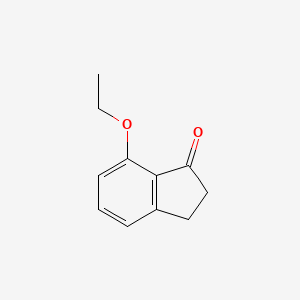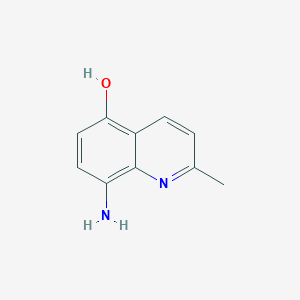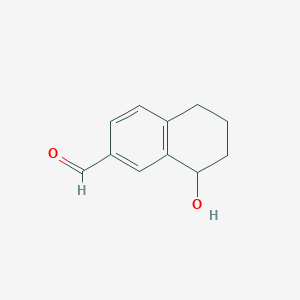
5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, featuring a hydroxyl group and an aldehyde group on a tetrahydronaphthalene backbone
Synthetic Routes and Reaction Conditions:
Hydroxylation of Tetrahydronaphthalene: The synthesis of 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can begin with the hydroxylation of tetrahydronaphthalene. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions.
Formylation: The hydroxylated intermediate can then undergo formylation to introduce the aldehyde group. This can be done using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: 8-Acetoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Applications De Recherche Scientifique
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are studied for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In medicinal chemistry, its activity may involve interactions with cellular proteins or enzymes, leading to modulation of biological pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol:
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group, which significantly changes its chemical properties and applications.
Uniqueness: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the tetrahydronaphthalene backbone
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
8-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-7,11,13H,1-3H2 |
Clé InChI |
UJIHFMYRNHPSJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





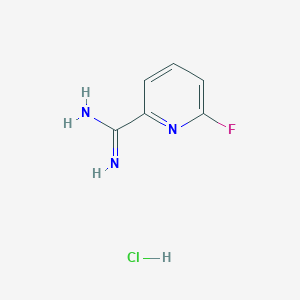
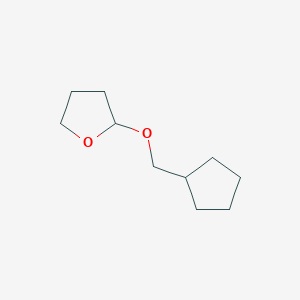
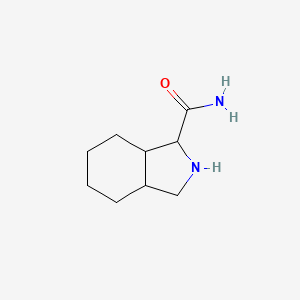

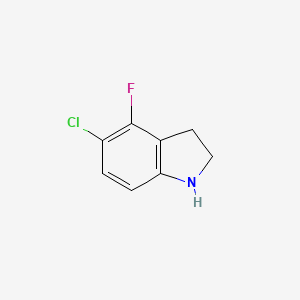
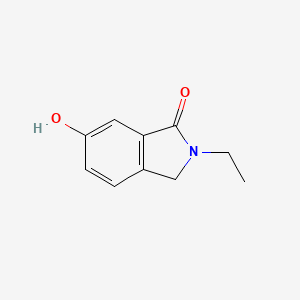
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
